molecular formula C9H12N2O2 B3051971 1-(2-Hydroxyethyl)-3-phenylurea CAS No. 3747-47-5

1-(2-Hydroxyethyl)-3-phenylurea

Cat. No. B3051971
Key on ui cas rn: 3747-47-5
M. Wt: 180.2 g/mol
InChI Key: RLFMTSNQZYKQLE-UHFFFAOYSA-N
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Patent
US04435567

Procedure details

A solution of 0.65 g ethanolamine with 5 ml aceton was added dropwise to a suspension of 1.5 g phenylcarbamoyl-benzoic acid sulfimide with 10 ml aceton, under stirring. The reaction mixture was stirred for a further 30 minutes at ambient temperature, evaporated in vacuo, the residue was triturated with 20 ml water, and the obtained solid product was filtered, dried and recrystallized. There was obtained 0.25 g 1-phenyl-3-(2-hydroxyethyl)-urea, melting at 120°-122° C.
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:3][NH2:4])[OH:2].[SH2]=N.[C:7]1([NH:13][C:14](C2C=CC=CC=2C(O)=O)=[O:15])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>CC(C)=O>[C:7]1([NH:13][C:14]([NH:4][CH2:3][CH2:1][OH:2])=[O:15])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
1.5 g
Type
reactant
Smiles
[SH2]=N.C1(=CC=CC=C1)NC(=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for a further 30 minutes at ambient temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with 20 ml water
FILTRATION
Type
FILTRATION
Details
the obtained solid product was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=O)NCCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: CALCULATEDPERCENTYIELD 26.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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